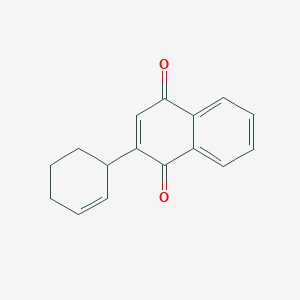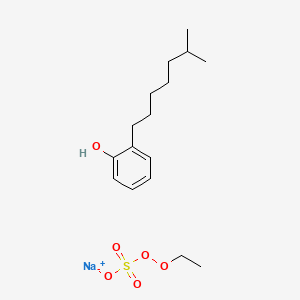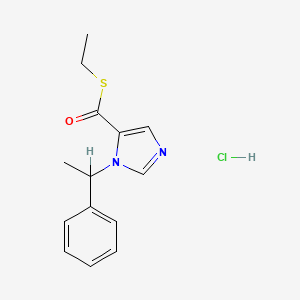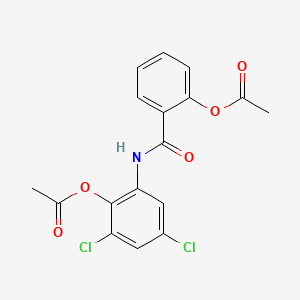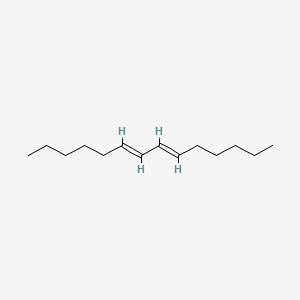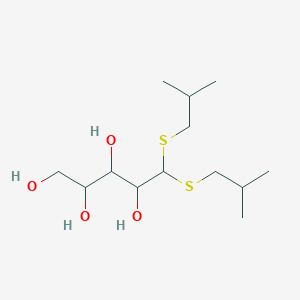
lithium;1,1-dichloroheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1,1-dichloroheptane is a chemical compound with the molecular formula C7H14Cl2Li It is a derivative of heptane, where two chlorine atoms are attached to the first carbon atom, and a lithium atom is also bonded
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1-dichloroheptane typically involves the reaction of 1,1-dichloroheptane with a lithium reagent. One common method is the reaction of 1,1-dichloroheptane with lithium metal in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
Types of Reactions
Lithium;1,1-dichloroheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form heptane or other derivatives.
Organometallic Reactions: The lithium atom can participate in organometallic reactions, forming new carbon-lithium bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace chlorine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Organometallic: Grignard reagents can react with this compound to form new organometallic compounds.
Major Products
Substitution: 1-Iodoheptane
Reduction: Heptane
Organometallic: Various organolithium compounds
科学研究应用
Lithium;1,1-dichloroheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organometallic compounds.
Biology: Potential use in the study of lithium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which lithium;1,1-dichloroheptane exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium is known to affect neurotransmitter pathways, second messenger systems, and intracellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,1-Dichloroheptane: Similar structure but lacks the lithium atom.
1,1-Dibromoheptane: Similar structure with bromine atoms instead of chlorine.
1,1-Dichlorooctane: Similar structure with an additional carbon atom.
Uniqueness
Lithium;1,1-dichloroheptane is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where lithium’s properties are beneficial, such as in organometallic chemistry and potential therapeutic uses.
属性
CAS 编号 |
66250-14-4 |
|---|---|
分子式 |
C7H13Cl2Li |
分子量 |
175.0 g/mol |
IUPAC 名称 |
lithium;1,1-dichloroheptane |
InChI |
InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1 |
InChI 键 |
GLGXBYOLBJPKLX-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCCCCC[C-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



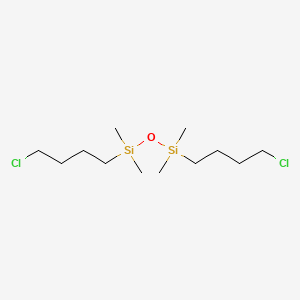
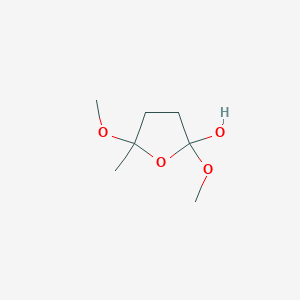
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
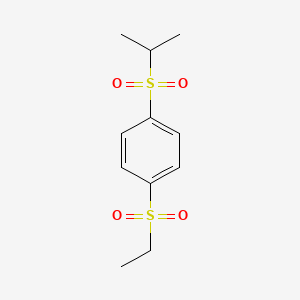
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
